molecular formula C12H22O4 B3270541 Propanedioic acid, methyl-, dibutyl ester CAS No. 52886-83-6

Propanedioic acid, methyl-, dibutyl ester

Cat. No.: B3270541
CAS No.: 52886-83-6
M. Wt: 230.3 g/mol
InChI Key: PYKIHPRFFNLVMF-UHFFFAOYSA-N
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Description

Historical Context and Significance in Organic Chemistry Research

The historical significance of dibutyl methylmalonate is intrinsically linked to the development of the malonic ester synthesis, a cornerstone reaction in organic chemistry. This synthetic method allows for the conversion of diethyl malonate and its derivatives into a variety of substituted acetic acids. The general mechanism involves the alkylation of the acidic alpha-carbon of the malonic ester, followed by hydrolysis and decarboxylation.

While specific early research singling out dibutyl methylmalonate is not prominently documented, its synthesis and utility are a direct extension of the principles established for more common analogs like diethyl malonate. The malonic ester synthesis itself is a classic method for creating carbon-carbon bonds, a fundamental operation in organic synthesis. britannica.comwikipedia.orgopenochem.org The choice of the butyl ester group, as opposed to the more common ethyl or methyl esters, can be strategic in academic research to modulate properties such as solubility or to avoid transesterification when using certain bases and reaction conditions.

Scope of Academic Inquiry into the Compound's Chemical Behavior

Academic inquiry into the chemical behavior of dibutyl methylmalonate and related compounds primarily revolves around its utility as a nucleophile in substitution reactions and its role as a precursor to more complex molecules. The core of its reactivity lies in the acidity of the α-hydrogen, the hydrogen atom attached to the carbon between the two carbonyl groups.

Key Areas of Academic Investigation:

Enolate Formation and Alkylation: A primary focus of research is the deprotonation of the α-carbon to form a stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction. openochem.orgmasterorganicchemistry.com This step is crucial for introducing new alkyl groups to the molecule.

Dialkylation: Research also explores the possibility of a second alkylation by repeating the deprotonation and alkylation steps before hydrolysis. wikipedia.org

Hydrolysis and Decarboxylation: Following alkylation, the dibutyl ester can be hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation to yield a substituted carboxylic acid. openochem.orgmasterorganicchemistry.com

Modern Synthetic Applications: More recent academic research has focused on asymmetric and enantioselective synthesis. While studies may not specifically name dibutyl methylmalonate, the methodologies are applicable. For instance, the use of chiral phase-transfer catalysts in the alkylation of similar malonic esters has been a significant area of investigation to produce chiral building blocks for pharmaceuticals and natural products. frontiersin.org

Detailed Research Findings:

The synthesis of compounds structurally similar to dibutyl methylmalonate, such as diethyl dibutylmalonate, provides insight into the expected chemical behavior. A typical synthesis involves the reaction of a malonic ester with a base, like sodium methoxide, followed by the addition of an alkyl halide, such as n-bromobutane. The reaction mixture is then heated to reflux. chemicalbook.comchemicalbook.com

The general reaction scheme for the synthesis of a mono-alkylated methylmalonic ester like dibutyl methylmalonate would be as follows:

Deprotonation: Dibutyl methylmalonate is treated with a strong base (e.g., sodium butoxide in butanol) to form the corresponding enolate.

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form the dialkylated product.

Modern research has expanded on these foundational reactions, exploring more sophisticated catalytic systems to achieve higher yields and stereoselectivity. For example, enantioselective phase-transfer catalysis has been successfully employed for the α-alkylation of related malonates, yielding products with high enantiomeric excess. frontiersin.org

Data Tables

Table 1: Physical Properties of Related Malonic Esters

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Diethyl methylmalonateC8H14O4174.19198-199
Diethyl dibutylmalonateC15H28O4272.38150 (at 12 mmHg)
Dibutyl malonateC11H20O4216.27251

Table 2: Typical Reagents in Malonic Ester Synthesis

Reagent TypeExamplesPurpose
Malonic EsterDibutyl malonate, Diethyl malonateStarting material, source of the acidic α-hydrogen
BaseSodium ethoxide, Sodium methoxide, Potassium carbonateDeprotonation of the α-carbon to form the enolate
Alkylating AgentMethyl iodide, n-Bromobutane, Benzyl bromideElectrophile that reacts with the enolate to form a C-C bond
Acid (for workup)Hydrochloric acid, Sulfuric acidNeutralization and hydrolysis of the ester

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl 2-methylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-4-6-8-15-11(13)10(3)12(14)16-9-7-5-2/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKIHPRFFNLVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)C(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031522
Record name 2-Methyl-propanedioic acid dibutyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52886-83-6
Record name 2-Methyl-propanedioic acid dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of Propanedioic Acid, Methyl , Dibutyl Ester

Established Synthetic Routes and Reaction Conditions

The foundational methods for producing dibutyl methylmalonate rely on classical organic reactions, principally the Fischer esterification of the corresponding dicarboxylic acid or the alkylation of a malonate precursor.

The direct esterification of methylpropanedioic acid with butanol follows the principles of the Fischer-Speier esterification. athabascau.calibretexts.org This acid-catalyzed condensation reaction involves heating the dicarboxylic acid with an excess of butanol to produce the desired diester and water. masterorganicchemistry.com

The general protocol involves refluxing a mixture of methylpropanedioic acid and a significant molar excess of n-butanol. operachem.com The excess alcohol serves not only as a reactant but also as the solvent, helping to drive the reaction equilibrium towards the product side in accordance with Le Châtelier's principle. athabascau.calibretexts.org To further enhance the yield, the water formed as a byproduct is continuously removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus. operachem.com The reaction is considered complete when water evolution ceases. Following the reaction, the excess butanol is removed via distillation, and the crude ester is purified through a sequence of neutralization washes (e.g., with aqueous sodium bicarbonate), water washes, drying over an anhydrous salt (e.g., Na₂SO₄), and final vacuum distillation to yield the pure dibutyl methylmalonate. operachem.comgoogle.com

The reaction temperature is dictated by the boiling point of the alcohol used, with reflux conditions being standard. operachem.com For the esterification of similar dicarboxylic acids like maleic acid with n-butanol, reaction temperatures are typically maintained around 85-90°C. pan.pl

The choice of catalyst is critical for achieving efficient esterification, as the uncatalyzed reaction is exceedingly slow. Both homogeneous and heterogeneous acid catalysts are employed.

Homogeneous Catalysts: Traditional and effective catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) and organic sulfonic acids like p-toluenesulfonic acid (p-TsOH). operachem.comresearchgate.net These catalysts are highly active but can present challenges in separation from the product mixture and may lead to equipment corrosion and acidic waste generation. google.com

Heterogeneous Catalysts: To circumvent the issues associated with homogeneous catalysts, solid acid catalysts are increasingly favored. These offer the significant advantages of being easily separable from the reaction mixture by simple filtration, being reusable, and often exhibiting higher selectivity with fewer side reactions. google.com Prominent examples applicable to this type of esterification include:

Ion-Exchange Resins: Macroporous polymeric resins functionalized with sulfonic acid groups, such as Amberlyst-15 and Amberlyst-36, have demonstrated high catalytic activity in the esterification of dicarboxylic acids with butanol. pan.plresearchgate.net

Supported Heteropoly Acids (HPAs): Heteropoly acids, such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀), supported on high-surface-area materials like mesoporous silica (B1680970) (e.g., SBA-15), are powerful and reusable catalysts for esterification. google.comache.org.rs

The following table summarizes catalyst systems used in analogous esterification reactions, providing insight into their potential application for dibutyl methylmalonate synthesis.

Table 1: Catalyst Systems in Analogous Esterification Reactions with Butanol

Carboxylic AcidCatalystKey Reaction ConditionsReported Yield/ConversionReference
Maleic AcidAmberlyst 131H+1:10 acid/alcohol ratio, 363 K~25% conversion pan.pl
Maleic AcidNaphthalenesulfonic acid methylalReflux, ~3h95.5–99.6% yield google.com
Oleic AcidH₂SO₄ (1 wt%)1:6 acid/alcohol ratio, 80°C, 6h92.3% yield researchgate.net
Monochloroacetic Acid23% TPA/SBA-151.3:1 alcohol/acid ratio, 130°C, 5h>98% rate ache.org.rs
Stearic AcidH₂SO₄1:15 acid/alcohol ratio, 65°C99% yield nih.gov

Scalable Production Methods for Research and Industrial Application

For larger-scale synthesis beyond the laboratory, alternative routes to direct esterification are often more economically and practically viable. These methods typically involve the alkylation of a pre-existing malonate ester.

A prominent industrial approach is the alkylation of a dialkyl malonate . This method, a cornerstone of malonic ester synthesis, involves the deprotonation of a starting malonate, such as dimethyl malonate or diethyl malonate, with a strong base to form a nucleophilic enolate. google.com This enolate is then subjected to sequential alkylation reactions. To produce the target compound, this would involve the alkylation of dibutyl malonate with a methyl halide. However, a more common industrial pathway would be the alkylation of dimethyl malonate, first with a methyl halide and then with a butyl halide (or vice versa), followed by transesterification if necessary.

A patented process for a related compound, dimethyl n-butylmalonate, provides a template for scalable production. This process involves reacting dimethyl malonate with an alkylating agent like n-chlorobutane in the presence of an inorganic base (e.g., powdered potassium carbonate) and a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (110-125°C). The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, is often incorporated to enhance the reaction rate between the organic and inorganic phases. This method avoids the use of strong, moisture-sensitive bases like sodium ethoxide and can achieve high yields (>80%) and purity (>99%).

Advanced Synthetic Approaches and Process Intensification Strategies

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. For ester production, reactive distillation is a key advanced strategy. This technique combines the chemical reaction and the distillation-based separation of products into a single unit.

In the context of producing dibutyl methylmalonate via esterification, a reactive distillation column would contain a solid acid catalyst (e.g., an ion-exchange resin) in the reaction zone. As the methylpropanedioic acid and butanol react, the water byproduct is continuously removed from the top of the column as an azeotrope with butanol, while the higher-boiling ester product is collected at the bottom. This continuous removal of a product dramatically shifts the reaction equilibrium to the right, enabling conversions that can surpass the limits of traditional batch reactors.

Similarly, continuous transesterification processes have been developed for producing malonic esters on an industrial scale. One such process uses orthotitanate esters as catalysts in a reaction-distillation column, allowing for the efficient conversion of a starting ester (like dimethyl malonate) to a target ester (like dibutyl malonate) by reacting with the corresponding alcohol (butanol) while continuously removing the lower-boiling alcohol byproduct (methanol).

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Hydrolysis Reactions of Propanedioic acid, methyl-, dibutyl ester

Hydrolysis of this compound involves the cleavage of one or both of its ester bonds by reaction with water. This process can be catalyzed by either an acid or a base, leading to the formation of the corresponding monoester, dicarboxylic acid, and butanol.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of this compound proceeds through a series of reversible steps. The mechanism, known as AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular), is initiated by the protonation of the carbonyl oxygen of one of the ester groups. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

General Mechanism of Acid-Catalyzed Ester Hydrolysis:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the alkoxy groups.

Elimination of the alcohol: The protonated alkoxy group leaves as an alcohol molecule, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl group is deprotonated to regenerate the acid catalyst and yield the carboxylic acid.

It is important to note that for some substituted malonic esters, vigorous hydrolysis conditions can lead to subsequent decarboxylation of the resulting malonic acid derivative. beilstein-journals.org

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for this compound. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This reaction is generally faster and more efficient than acid-catalyzed hydrolysis.

The process begins with the attack of the hydroxide ion on one of the ester carbonyl groups, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a butoxide ion and forming the carboxylate salt of the monoester. The butoxide ion is a strong base and will deprotonate the resulting carboxylic acid or water, driving the reaction to completion. The final products after acidification are methylmalonic acid and butanol. youtube.commasterorganicchemistry.com

Selective monohydrolysis of dialkyl malonates can be achieved under controlled conditions, such as using a limited amount of base (e.g., aqueous KOH) at low temperatures. researchgate.net The selectivity is often influenced by the hydrophobicity of the ester, with more hydrophobic esters showing higher selectivity for mono-hydrolysis. researchgate.net

Table 1: General Conditions for Hydrolysis of Dialkyl Malonates

CatalystReagentsTemperature (°C)ProductsReference
Acid (e.g., HBr/AcOH)WaterRefluxSubstituted Acetic Acid beilstein-journals.org
Base (e.g., KOH)Water, Co-solvent (THF or Acetonitrile)0Half-ester (mono-acid) researchgate.net

Transesterification Processes Involving this compound

Transesterification is the process of exchanging the butyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process.

Alcoholysis and Alkyl Exchange Reactions

In the presence of an alcohol and a catalyst, this compound can undergo alcoholysis, where the butyl groups are replaced by the alkyl groups of the reacting alcohol. wikipedia.org For example, reaction with methanol (B129727) would yield dimethyl methylmalonate and butanol. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, or the lower-boiling alcohol product is removed by distillation. wikipedia.org

This reaction is a common method for preparing different esters of a particular carboxylic acid without having to synthesize the acid chloride. Both acid and base catalysts are effective. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and metal alkoxides. wikipedia.orgbyjus.com

Kinetic and Mechanistic Studies of Transesterification

The mechanism of transesterification is analogous to that of hydrolysis.

Acid-Catalyzed Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol, formation of a tetrahedral intermediate, proton transfer, and elimination of butanol. masterorganicchemistry.com

Base-Catalyzed Mechanism: A strong base deprotonates the incoming alcohol to form a nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate expels the butoxide leaving group to form the new ester. byjus.com

Table 2: Catalysts for Transesterification of Esters

Catalyst TypeExamplesGeneral ConditionsReference
AcidSulfuric acid, p-Toluenesulfonic acidHeat, excess alcohol wikipedia.org
BaseSodium alkoxides, Potassium hydroxideHeat, excess alcohol byjus.com
OrganometallicDibutyltin oxide, Tetrabutyl titanateHeat, removal of alcohol byproduct nih.govgoogle.com

Reduction Chemistry of this compound

The ester functional groups of this compound can be reduced to alcohols using strong reducing agents. The typical product of the complete reduction of both ester groups is 2-methyl-1,3-propanediol.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. pearson.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the carbonyl carbon of the ester. This is followed by the elimination of a butoxide-aluminum complex and the formation of an aldehyde intermediate, which is then immediately reduced further to the primary alcohol. This process occurs for both ester groups.

A milder reducing agent, sodium borohydride (B1222165) (NaBH₄), is generally not reactive enough to reduce esters. However, the use of sodium aluminum hydride has been reported for the reduction of substituted malonates to their corresponding diols. google.com This provides a potentially more economical alternative to lithium aluminum hydride. google.com

Table 3: Reduction of Dialkyl Malonates

Reducing AgentSolventTypical ProductReference
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF2-Alkyl-1,3-propanediol pearson.commasterorganicchemistry.com
Sodium Aluminum Hydride (NaAlH₄)THF, Glymes2-Alkyl-1,3-propanediol google.com

Selective Reduction Methodologies (e.g., using lithium aluminum hydride)

The reaction typically involves the slow addition of the diester to a suspension of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). ic.ac.uk The reaction is often carried out at reduced temperatures, such as 0 °C, to control the exothermic nature of the reaction. Following the complete reduction of the ester functional groups, the reaction is carefully quenched, typically by the sequential addition of water and a sodium hydroxide solution, to decompose the excess hydride and the aluminum salts formed. orgsyn.org

Table 1: Illustrative Reaction Conditions for LiAlH₄ Reduction of a Dialkyl Malonate As specific data for dibutyl methylmalonate is unavailable, this table presents a representative procedure for a similar substrate.

ParameterValue/Condition
Reactant Diethyl methylmalonate (analogous substrate)
Reducing Agent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous diethyl ether or THF
Temperature 0 °C to room temperature
Work-up Sequential addition of H₂O and aqueous NaOH
Product 2-Methyl-1,3-propanediol

The yield of such reductions is generally high, often exceeding 90% for similar substrates. masterorganicchemistry.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

Exploration of Novel Reducing Agents

Beyond traditional hydride sources like LiAlH₄, research into novel reducing agents and methodologies for the selective transformation of malonic esters is an active area. A significant development is the use of zinc-catalyzed hydrosilylation for the desymmetrization of malonic esters. This method allows for the selective reduction of one ester group, leading to chiral α-substituted-β-hydroxyesters, which are valuable building blocks in organic synthesis.

For instance, dinuclear zinc complexes with chiral tetradentate ligands have been shown to effectively catalyze the hydrosilyylation of malonic esters with excellent enantiocontrol. google.com These reactions typically employ a silane, such as trimethoxysilane, as the hydride source and are conducted in solvents like toluene (B28343) at low temperatures. wikipedia.org This approach offers a promising alternative to enzymatic resolutions for accessing enantioenriched malonate derivatives.

Table 2: Example of a Novel Reduction Method for Malonic Esters

ParameterValue/Condition
Substrate Substituted malonic ester
Catalyst Dinuclear zinc complex with a chiral tetradentate ligand
Reducing Agent Trimethoxysilane
Solvent Toluene
Temperature 0 °C
Product Chiral α-substituted-β-hydroxyester

Other Important Functional Group Transformations

This compound can undergo a variety of other important functional group transformations at the α-carbon and the ester moieties.

Alkylation: The α-proton of dibutyl methylmalonate is acidic and can be removed by a suitable base, such as sodium ethoxide or sodium hydride, to form a stable enolate. This enolate can then act as a nucleophile in reactions with alkyl halides to introduce a second substituent at the α-position. This dialkylation is a common strategy in malonic ester synthesis.

Saponification: The ester groups can be hydrolyzed under basic conditions, a process known as saponification. The use of one equivalent of a base, such as potassium hydroxide, can lead to the selective mono-hydrolysis of one of the ester groups, yielding monobutyl methylmalonate. researchgate.netnih.gov Complete hydrolysis to methylmalonic acid can be achieved with an excess of base.

Cyclocondensation Reactions: Malonic esters are versatile building blocks in the synthesis of heterocyclic compounds through cyclocondensation reactions. They can react with 1,3-dinucleophiles, such as urea (B33335) or amidines, at elevated temperatures or in the presence of a catalyst to form six-membered heterocyclic rings. google.com For example, the reaction with urea can lead to the formation of barbiturate (B1230296) derivatives.

Mechanistic Investigations into the Reactivity of the Diester

The reactivity of dibutyl methylmalonate is governed by the electronic and steric properties of its functional groups. The mechanism of its reduction with lithium aluminum hydride involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester group. chemicalbook.comorgsyn.org This initial attack forms a tetrahedral intermediate.

For esters, this intermediate is unstable and collapses, with the expulsion of an alkoxide leaving group (⁻OBu), to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to form a primary alcohol upon workup. orgsyn.org This two-step reduction occurs for both ester groups, ultimately yielding 2-methyl-1,3-propanediol. The coordination of the lithium cation to the carbonyl oxygen atoms is believed to enhance the electrophilicity of the carbonyl carbons, facilitating the hydride attack. chemicalbook.com

In the case of zinc-catalyzed hydrosilylation, the mechanism is proposed to involve the formation of a zinc hemiacetal intermediate. chemicalbook.com The chiral ligand environment around the zinc center dictates the stereochemical outcome of the reduction, leading to the observed enantioselectivity. The pathway of this intermediate, whether it undergoes elimination or silylation, can be influenced by the reaction conditions, such as the concentration of the silane. chemicalbook.com

Strategic Applications in Organic Synthesis and Chemical Manufacturing

Propanedioic acid, methyl-, dibutyl ester as a Building Block for Malonic Ester Derivatives

This compound is a valuable intermediate in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. wikipedia.org Unlike unsubstituted malonic esters such as dibutyl malonate cymitquimica.comnist.gov or diethyl malonate atamankimya.comatamanchemicals.com, the alpha-carbon of dibutyl methylmalonate is already alkylated with a methyl group. chemspider.com This structural feature prevents further direct alkylation at this position under standard malonic ester synthesis conditions. wikipedia.org

However, its role as a building block is realized through other transformations. The compound can undergo hydrolysis or transesterification.

Hydrolysis: The two butyl ester groups can be hydrolyzed under acidic or basic conditions to yield methylmalonic acid. nih.gov Methylmalonic acid is a key human metabolite and a useful building block in its own right. nih.gov

Transesterification: The butyl groups can be exchanged with other alcohols, allowing for the synthesis of different dialkyl methylmalonates. This is crucial for tailoring the solubility and reactivity of the malonate derivative for specific synthetic needs. wikipedia.org

Selective Hydrolysis: It is also possible to selectively hydrolyze one of the two ester groups to produce a monomethyl ester of methylmalonic acid, a valuable intermediate for further synthetic manipulations. nih.gov

Through these reactions, dibutyl methylmalonate serves as a synthetic equivalent, or "synthon," for the methylmalonyl group, enabling the creation of a diverse array of more complex malonic ester derivatives.

Utilization in Carbon-Carbon Bond Forming Reactions

While the alpha-carbon of dibutyl methylmalonate cannot undergo the typical C-H activation and alkylation common to malonic ester synthesis, it participates in other critical carbon-carbon bond-forming reactions. wikipedia.org The most notable of these is the Knoevenagel condensation. wikipedia.orgatamankimya.com

In the Knoevenagel condensation, an active methylene (B1212753) or methine compound reacts with an aldehyde or a ketone to form a new carbon-carbon double bond. wikipedia.org The methine proton on the alpha-carbon of dibutyl methylmalonate, while less acidic than the methylene protons of an unsubstituted malonate, can be removed by a suitable base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule results in an alkylidene-substituted methylmalonate, a highly functionalized product.

Table of Knoevenagel Condensation General Scheme

Reactant 1Reactant 2ConditionsProduct Type
This compoundAldehyde (R-CHO) or Ketone (R-CO-R')Base (e.g., piperidine, pyridine)Alkylidene- or Arylidene-methylmalonic ester

This reaction is a powerful tool for constructing complex carbon skeletons and is a cornerstone in the synthesis of unsaturated carboxylic acids and other elaborate organic molecules. wikipedia.org

Role as a Precursor for Advanced Synthetic Targets (e.g., pharmaceutical intermediates)

The class of malonic esters is critically important in the pharmaceutical industry for the synthesis of a wide range of active pharmaceutical ingredients (APIs). wikipedia.orgwinsun-corp.com They are foundational in the production of barbiturates, which are sedative and anticonvulsant drugs. wikipedia.orgatamanchemicals.com Dibutyl methylmalonate, by providing a pre-methylated three-carbon backbone, serves as a specialized precursor for advanced synthetic targets.

Its utility lies in its ability to be converted into complex heterocyclic systems or substituted carboxylic acids that are key fragments of larger drug molecules. For instance, condensation reactions with urea (B33335) or its derivatives can lead to substituted barbituric acids. wikipedia.org Furthermore, hydrolysis followed by decarboxylation of the resulting methylmalonic acid can yield propionic acid derivatives, which are common structural motifs in pharmaceuticals.

While direct synthesis pathways from dibutyl methylmalonate to specific marketed drugs are proprietary, its role as an intermediate is clear. It allows for the controlled introduction of a methyl-substituted geminal diester group, a feature that can be crucial for tuning the biological activity and pharmacokinetic properties of a target molecule. Related malonic esters are used in producing vitamins B1 and B6, highlighting the importance of this chemical family in synthesizing complex, biologically active compounds. atamanchemicals.com

Contribution to Fine Chemical Synthesis

Fine chemicals are pure, complex substances produced in smaller volumes for specialized applications, such as cosmetics, fragrances, and specialty polymers. Dibutyl methylmalonate is a contributor to this sector, primarily as a precursor to unique branched-chain molecules.

A notable application analogous to other dialkyl malonates is in the synthesis of specialty esters and acids for the cosmetics and lubricant industries. For example, diethyl dibutylmalonate is used to prepare Guerbet acids, which are branched fatty acids valued for their low irritation, low freezing point, and excellent lubrication properties. chemicalbook.com Dibutyl methylmalonate can be used in similar synthetic strategies to produce unique branched-chain dicarboxylic acids or their derivatives after transformation of the ester groups.

Additionally, malonic acid esters like dibutyl malonate are used as plasticizers to increase the flexibility and durability of polymers. cymitquimica.com The specific structure of dibutyl methylmalonate, with its combination of a methyl group and flexible butyl chains, makes it a candidate for creating specialty plasticizers or as a monomer for synthesizing polyesters and other polymers with tailored properties. Its application in coatings, similar to how dibutyl maleate (B1232345) is used in polyaspartic ester synthesis, is another area of potential utility. wikipedia.org

Integration in Polymer Science and Materials Chemistry Research

Propanedioic acid, methyl-, dibutyl ester in Polymerization Studies

Research into the applications of this compound in polymerization is limited but significant in the area of catalysis. The compound has been identified as a component in the preparation of solid catalyst systems used for olefin polymerization.

Specifically, this compound can function as an internal electron donor in Ziegler-Natta type catalysts. In one documented method for producing a solid catalyst component for olefin polymerization, dibutyl methylmalonate is listed among other dicarboxylic acid esters that can be employed for this purpose. epo.org The role of the internal electron donor is critical in these catalyst systems as it influences the catalyst's activity and, importantly, the stereospecificity of the resulting polymer, such as polypropylene. The presence of an internal electron donor like dibutyl methylmalonate can lead to polymers with desired properties, such as high crystallinity and melting point, by controlling the arrangement of the monomer units during the polymerization process.

The selection of the ester, such as dibutyl methylmalonate, can impact the performance of the final catalyst, including its polymerization activity and the physical properties of the polymer produced. epo.org However, detailed comparative studies and extensive research findings focusing solely on the performance of dibutyl methylmalonate against other electron donors are not widely available in public literature.

Functional Role in Polymer Modification and Formulation (e.g., as a plasticizer)

A comprehensive review of scientific literature and technical databases does not yield specific information on the use of this compound as a plasticizer in polymer formulations. While other dibutyl esters, such as dibutyl phthalate (B1215562) and dibutyl sebacate, are well-known plasticizers used to increase the flexibility and workability of polymers, there is no readily available data to suggest that dibutyl methylmalonate is utilized for this purpose. Therefore, research findings on its efficiency as a plasticizer, its compatibility with various polymers, or its effect on the glass transition temperature and mechanical properties of materials are not available.

Advanced Analytical Characterization and Methodological Development

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, Raman) offer a complete picture of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of dibutyl methylmalonate is predicted to show distinct signals for each unique proton environment. Based on data from analogous compounds like diethyl methylmalonate and various butyl esters, the expected chemical shifts are detailed below. chemicalbook.comchemicalbook.comchemicalbook.com The methoxy (B1213986) protons on the ester groups (-O-CH₂-) are the most deshielded of the alkyl chain due to the adjacent oxygen atom. The methine proton (-CH(CH₃)-) is coupled to the three protons of the alpha-methyl group, resulting in a characteristic quartet, while the alpha-methyl group appears as a doublet due to coupling with the single methine proton.

Predicted ¹H NMR Data for Propanedioic acid, methyl-, dibutyl ester

Structural Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH(CH₃ ) ~0.9 Triplet (t) 6H
-CH-CH₃ ~1.4 Doublet (d) 3H
-CH₂-CH₂ -CH₃ ~1.4 Sextet / Multiplet 4H
-O-CH₂-CH₂ - ~1.6 Quintet / Multiplet 4H
-CH -CH₃ ~3.4 Quartet (q) 1H

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the ester groups are the most deshielded, appearing at the lowest field. The carbons of the butyl chains and the methyl group appear at higher field locations. Inferred data from diethyl methylmalonate and dibutyl malonate allows for a reliable prediction of the chemical shifts. chemicalbook.com

Predicted ¹³C NMR Data for this compound

Structural Assignment Predicted Chemical Shift (δ, ppm)
-CH₂-CH₃ ~13.7
-CH-CH₃ ~14.0
-CH₂-CH₂ -CH₃ ~19.1
-O-CH₂-CH₂ - ~30.5
-CH -CH₃ ~46.5
-O-CH₂ - ~65.0

| C =O | ~169.0 |

2D NMR Spectroscopy: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would further confirm the structure. A COSY spectrum would show correlations between adjacent protons, for instance, linking all the protons within the butyl chains and confirming the coupling between the methine proton and the alpha-methyl protons. An HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, such as the correlation from the protons on the ester's O-CH₂ group to the carbonyl carbon (C=O), definitively linking the butyl chains to the ester functionality.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis (GC-MS, LC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns upon ionization. The molecular weight of dibutyl methylmalonate (C₁₂H₂₂O₄) is 230.15 g/mol , so its molecular ion peak ([M]⁺) would be observed at m/z 230.

The fragmentation of malonate esters under electron ionization (EI) in a GC-MS system follows predictable pathways. nih.gov Key fragmentation processes include:

Loss of an Alkoxy Group: Cleavage of the C-O bond can result in the loss of a butoxy radical (•OCH₂CH₂CH₂CH₃, 73 u), leading to a prominent acylium ion at m/z 157.

McLafferty Rearrangement: A hydrogen atom from the γ-carbon of a butyl chain can be transferred to a carbonyl oxygen, leading to the elimination of a neutral butene molecule (C₄H₈, 56 u). This produces a fragment ion at m/z 174.

Alpha Cleavage: The loss of a butyl radical (•C₄H₉, 57 u) can occur, generating a fragment at m/z 173.

Butyl Cation: The butyl chain itself can fragment to produce a stable butyl cation at m/z 57.

Predicted Major Mass Fragments for this compound

m/z Predicted Identity of Fragment Fragmentation Pathway
230 [M]⁺ (Molecular Ion) -
174 [M - C₄H₈]⁺ McLafferty Rearrangement
173 [M - C₄H₉]⁺ Loss of Butyl Radical
157 [M - •OC₄H₉]⁺ Loss of Butoxy Radical
118 [CH₃CH(COOH)₂]⁺ Loss of two C₄H₈ molecules

When coupled with liquid chromatography (LC-MS), softer ionization techniques like electrospray ionization (ESI) are often used, which typically result in less fragmentation and a more prominent protonated molecular ion [M+H]⁺ at m/z 231. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of dibutyl methylmalonate is dominated by absorptions corresponding to the ester group and the alkyl chains. Data from analogous esters provides a clear prediction of the expected spectrum. chemicalbook.comnist.govresearchgate.net

A very strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the saturated ester groups.

Strong bands in the 1100-1300 cm⁻¹ region correspond to the C-O stretching vibrations of the ester linkage.

Multiple bands in the 2870-2960 cm⁻¹ range are due to the symmetric and asymmetric C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the butyl and alpha-methyl substituents.

C-H bending (scissoring and rocking) vibrations for the alkyl groups are expected around 1375-1465 cm⁻¹ .

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, symmetric vibrations often produce stronger signals in Raman than in IR. Therefore, the symmetric C-H stretching of the alkyl chains would be particularly prominent. The C-C backbone stretching would also be readily observed. This technique is valuable for monitoring reactions in aqueous media, as water is a weak Raman scatterer.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
C-H Stretch Alkyl (CH₂, CH₃) 2870 - 2960 Strong
C=O Stretch Ester 1735 - 1750 Very Strong
C-H Bend Alkyl (CH₂, CH₃) 1375 - 1465 Medium

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts, thereby allowing for its quantification and purity assessment.

Gas Chromatography (GC) for Volatile Component Analysis

Given its expected boiling point and thermal stability, this compound is an ideal candidate for analysis by Gas Chromatography (GC). researchgate.netnih.gov This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.

Stationary Phase: A non-polar or mid-polarity column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5 or equivalent), would be suitable for analysis.

Detection: A Flame Ionization Detector (FID) is commonly used for this class of organic compounds, providing high sensitivity and a linear response.

Analysis: In a temperature-programmed run, dibutyl methylmalonate would elute at a specific retention time, which would be longer than that of its lower-boiling analogs like diethyl methylmalonate under identical conditions. GC is highly effective for quantifying the purity of the ester and detecting any volatile impurities. dtic.mil

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC.

Mode and Stationary Phase: For an ester like dibutyl methylmalonate, reversed-phase HPLC (RP-HPLC) is the method of choice. Separation would be achieved on a column packed with a non-polar stationary phase, most commonly a C18 (octadecylsilyl) or C8 bonded silica (B1680970). helixchrom.comfrontiersin.org

Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the compound from more or less polar impurities.

Detection: The ester lacks a strong UV chromophore, making detection challenging. A UV detector set to a low wavelength (e.g., 205-215 nm) could be used. rsc.org Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (as in LC-MS) would provide better sensitivity and selectivity. nih.gov HPLC is particularly useful for assessing the purity of the compound in the presence of non-volatile materials or for monitoring the progress of its synthesis.

In-Situ Reaction Monitoring and Process Analytical Technology (PAT)

The synthesis of this compound, also known as dibutyl methylmalonate, can be significantly enhanced through the implementation of in-situ reaction monitoring and Process Analytical Technology (PAT). PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. hmdb.caresearchgate.net For the production of dibutyl methylmalonate, which is typically synthesized via the esterification of methylmalonic acid with butanol or the transesterification of a lower dialkyl methylmalonate, PAT can provide real-time insights into reaction kinetics, conversion rates, and the formation of byproducts. google.comgoogle.com

Spectroscopic techniques are particularly well-suited for in-situ monitoring of the esterification process. Fourier Transform Infrared (FTIR) spectroscopy, for instance, can be employed to track the progress of the reaction in real-time. researchgate.netmdpi.com An attenuated total reflectance (ATR) FTIR probe inserted directly into the reaction vessel can monitor the disappearance of the carboxylic acid O-H and C=O bands of methylmalonic acid and the appearance of the ester C=O band of dibutyl methylmalonate. researchgate.netresearchgate.net The changes in the fingerprint region of the IR spectrum can provide a detailed profile of the reaction as it proceeds. researchgate.net

The following table illustrates a hypothetical in-situ FTIR monitoring of the esterification of methylmalonic acid with butanol.

Table 1: Hypothetical In-Situ FTIR Data for Dibutyl Methylmalonate Synthesis

Reaction Time (minutes) Methylmalonic Acid C=O Peak Intensity (Arbitrary Units) Dibutyl Methylmalonate Ester C=O Peak Intensity (Arbitrary Units)
0 1.00 0.00
30 0.75 0.25
60 0.50 0.50
90 0.25 0.75
120 0.05 0.95
150 <0.01 0.99

Beyond spectroscopic methods, other PAT tools can be integrated into the process. For example, in-situ probes that measure physical properties of the reaction mixture, such as viscosity or pH, can also indicate the progress of the reaction. hmdb.ca As the esterification proceeds, the consumption of the acidic starting material would lead to a change in the pH of the reaction mixture. Similarly, the conversion of the reactants to the ester product would result in a change in the viscosity of the medium. nih.gov These continuous data streams allow for precise control over reaction parameters such as temperature, catalyst loading, and reaction time to optimize yield and minimize impurity formation. hmdb.ca

Impurity Profiling and Byproduct Characterization Strategies

Impurity profiling is a critical aspect of ensuring the quality and purity of this compound. researchgate.net The identification and quantification of impurities are essential as they can impact the compound's physical properties and its performance in downstream applications. Impurities in dibutyl methylmalonate can originate from the starting materials, side reactions during synthesis, or degradation of the final product.

A common route to dibutyl methylmalonate is the esterification of methylmalonic acid with butanol. google.com Potential impurities from this process could include:

Unreacted Starting Materials: Residual methylmalonic acid and butanol.

Monoester: Butyl methylmalonate, the product of incomplete esterification.

Byproducts from Side Reactions: Dehydration of butanol to form dibutyl ether or butenes, especially at elevated temperatures with acid catalysts.

Solvent-Related Impurities: If a solvent is used in the process.

Another synthetic route involves the transesterification of a lower dialkyl methylmalonate, such as dimethyl methylmalonate, with butanol. google.com In this case, potential impurities could include the starting diester (dimethyl methylmalonate) and the mixed ester (methyl butyl methylmalonate).

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities in dibutyl methylmalonate. google.comrestek.com A high-resolution capillary column can effectively separate the main component from its impurities. The mass spectrometer provides structural information, allowing for the confident identification of unknown peaks. google.com

The following table presents a hypothetical impurity profile for a batch of dibutyl methylmalonate as determined by GC-MS.

Table 2: Hypothetical Impurity Profile of Dibutyl Methylmalonate by GC-MS

Retention Time (min) Compound Name CAS Number Concentration (%)
5.2 Butanol 71-36-3 0.05
8.9 Dibutyl ether 142-96-1 0.02
12.5 Butyl methylmalonate N/A 0.15
15.8 Dibutyl methylmalonate 52886-83-6 99.7
18.2 Methylmalonic acid 516-05-2 <0.01

For non-volatile impurities or those that are thermally labile, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) would be the method of choice. researchgate.net

Application of Chemometrics and Design of Experiments (DoE) in Analytical Method Development

The development of robust and reliable analytical methods for the characterization of this compound can be significantly accelerated and improved by applying chemometrics and Design of Experiments (DoE). chromatographyonline.comnih.gov DoE is a statistical tool that allows for the systematic and efficient investigation of multiple experimental parameters simultaneously to determine their optimal settings. nih.govmdpi.com

For instance, in the development of a GC method for the purity determination of dibutyl methylmalonate, several factors can influence the separation efficiency, including the type of capillary column, the temperature program of the oven, the carrier gas flow rate, and the injector temperature. chromatographyonline.com A DoE approach, such as a factorial or central composite design, can be used to systematically vary these parameters and evaluate their effect on critical responses like the resolution between dibutyl methylmalonate and its key impurities, peak shape, and analysis time. mdpi.comresearchgate.net

The following table illustrates a simplified 2-factor central composite design for the optimization of a GC method for dibutyl methylmalonate.

Table 3: Illustrative Design of Experiments (DoE) for GC Method Optimization

Run Oven Temperature Ramp (°C/min) Carrier Gas Flow Rate (mL/min) Resolution (Dibutyl methylmalonate/Butyl methylmalonate)
1 10 1.0 1.8
2 20 1.0 1.5
3 10 2.0 2.0
4 20 2.0 1.7
5 15 1.5 2.2
6 15 1.5 2.3
7 15 1.5 2.2

Once the data from the DoE is collected, chemometric methods, such as response surface methodology, are used to model the relationship between the factors and the responses. chromatographyonline.comnih.gov This allows for the identification of the optimal conditions that provide the best separation in the shortest possible time. Furthermore, DoE is invaluable for assessing the robustness of the analytical method. nih.govnih.gov By intentionally making small variations in the method parameters (e.g., ±5% of the optimal setting), one can determine the method's reliability under routine use and establish appropriate system suitability criteria. nih.gov

Similarly, for HPLC method development, DoE can be employed to optimize mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), pH, column temperature, and flow rate to achieve the desired separation of dibutyl methylmalonate from its potential non-volatile impurities. nih.govijpsonline.com

Theoretical and Computational Investigations of Propanedioic Acid, Methyl , Dibutyl Ester

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. For Propanedioic acid, methyl-, dibutyl ester, these calculations would yield optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps could be determined. This information is crucial for predicting sites of electrophilic and nucleophilic attack. While methods for these calculations are standard mdpi.com, specific results for dibutyl methylmalonate are not available.

Table 1: Hypothetical Calculated Molecular Properties of this compound (Note: This table is illustrative of the type of data that would be generated from quantum chemical calculations and is not based on actual published results for this specific compound.)

Property Calculated Value Method/Basis Set
Dipole Moment (Debye) Data not available e.g., B3LYP/6-31G*
HOMO Energy (eV) Data not available e.g., B3LYP/6-31G*
LUMO Energy (eV) Data not available e.g., B3LYP/6-31G*
HOMO-LUMO Gap (eV) Data not available e.g., B3LYP/6-31G*

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. rsc.orgrsc.org For this compound, this could involve modeling its synthesis, such as the esterification of methylmalonic acid with butanol, or its reactions, like hydrolysis or transesterification.

By mapping the potential energy surface of a reaction, researchers can determine the most likely mechanism and predict reaction rates. This level of detailed mechanistic study for this compound does not appear to be present in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of flexible butyl chains and rotatable single bonds, this compound can exist in numerous conformations. Conformational analysis would identify the low-energy conformers and the energy barriers between them.

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule in different environments (e.g., in a solvent or in the bulk liquid phase). nih.govtaylorfrancis.com These simulations track the movements of atoms over time, allowing for the calculation of properties like diffusion coefficients and radial distribution functions. Such detailed conformational and dynamic studies for this specific ester are not documented in the searched results.

Structure-Reactivity Relationship Predictions

By combining insights from quantum chemical calculations and conformational analysis, it is possible to predict the reactivity of a molecule. For this compound, this would involve correlating its structural and electronic features with its chemical behavior. For example, the calculated partial charges on atoms could indicate the most reactive sites for various reagents. While the principles of structure-reactivity relationships are a cornerstone of organic chemistry, specific predictive studies for dibutyl methylmalonate are not found.

Table 2: Compound Names Mentioned

Compound Name Synonym(s)
This compound Dibutyl methylmalonate
Methylmalonic acid

Environmental Studies and Degradation Research

Environmental Distribution and Fate in Various Compartments

Photochemical and Hydrolytic Degradation Pathways

Detailed studies outlining the photochemical and hydrolytic degradation pathways of Propanedioic acid, methyl-, dibutyl ester, including reaction kinetics and identification of degradation products, could not be located in the conducted search of scientific publications.

Biotransformation and Biodegradation Studies

Specific research on the biotransformation and biodegradation of this compound, by microorganisms in various environmental settings is not present in the available literature. Consequently, data on biodegradation rates, metabolic pathways, and influencing factors are unavailable.

Methodologies for Environmental Detection and Monitoring

While general analytical techniques for the detection of organic esters in environmental matrices exist, specific methodologies validated for the routine detection and monitoring of this compound, in environmental samples have not been detailed in the reviewed literature. mdpi.com The development of such methods would be a prerequisite for assessing its environmental presence and persistence.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing propanedioic acid, methyl-, dibutyl ester in laboratory settings?

  • Methodological Answer : The compound is synthesized via acid-catalyzed esterification of methylpropanedioic acid with butanol. Key steps include:

  • Using concentrated sulfuric acid (1–2 mol%) as a catalyst.
  • Refluxing under anhydrous conditions (110–120°C) for 6–8 hours to drive esterification.
  • Purification via fractional distillation, leveraging its boiling point (~251.5°C at 760 mmHg) and density (0.996 g/cm³) .
  • Validation through FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (characteristic butyl ester peaks at δ 0.9–1.7 ppm and methyl resonance near δ 1.2 ppm) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :

  • GC-MS : Use a non-polar column (e.g., DB-5MS) with electron ionization to confirm molecular weight (e.g., m/z 216 for the parent ion) and fragmentation patterns .
  • ¹H/¹³C NMR : Identify ester carbonyls (δ ~165–170 ppm in ¹³C NMR) and methyl/butyl substituents. For example, the methyl group adjacent to the carbonyl appears as a singlet in ¹H NMR .
  • Physical Properties : Cross-reference experimental boiling points and refractive indices (e.g., 1.434) with literature values to confirm purity .

Advanced Research Questions

Q. How does the methyl substituent in this compound influence its reactivity in alkylation or condensation reactions compared to unsubstituted malonic esters?

  • Methodological Answer :

  • Steric Effects : The methyl group reduces accessibility to the α-carbon, slowing nucleophilic attacks. Kinetic studies (e.g., monitoring reaction rates with alkyl halides) can quantify this effect .
  • Electronic Effects : Electron-donating methyl groups may stabilize enolate intermediates, altering regioselectivity. Compare enolate formation using bases like NaH or LDA and analyze products via HPLC .
  • Case Study : In Knoevenagel condensations, substituted malonates often yield less electrophilic enolates; optimize reaction conditions (e.g., solvent polarity, temperature) to mitigate reduced reactivity .

Q. What strategies can resolve contradictions in experimental data when using this compound in multi-step syntheses (e.g., unexpected byproducts or low yields)?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS or 2D NMR (e.g., HSQC) to identify impurities, such as transesterification products (e.g., mixed alkyl esters) .
  • Reaction Monitoring : Employ in-situ FT-IR or Raman spectroscopy to track ester stability under varying conditions (e.g., acidic/basic media) .
  • DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent) to isolate factors causing yield discrepancies. For example, excessive acid catalyst may promote hydrolysis .

Q. How can computational chemistry complement experimental studies to predict the behavior of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Model transition states for enolate formation or nucleophilic substitutions using software like Gaussian or ORCA. Compare activation energies with/without methyl substitution .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation tendencies (e.g., in non-polar solvents like toluene) .
  • QSPR Models : Corrogate experimental physicochemical properties (logP = 2.06) with reactivity trends to design derivatives with tailored applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.